P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester
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Overview
Description
P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester: is a complex organic compound featuring a quinoline core substituted with a cyclopropyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Fluorophenyl Group: This step can be achieved via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Phosphonation: The final step involves the introduction of the phosphonic acid diethyl ester group. This can be done using a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline core or the fluorophenyl group, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphonic acid ester group, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Phosphonic acid derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the quinoline core, cyclopropyl group, and fluorophenyl group suggests that it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile intermediate in material science.
Mechanism of Action
The mechanism of action of P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the phosphonic acid ester group could participate in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- P-[[2-cyclopropyl-4-(4-chlorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester
- P-[[2-cyclopropyl-4-(4-bromophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester
- P-[[2-cyclopropyl-4-(4-methylphenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester
Uniqueness
Compared to similar compounds, P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-cyclopropyl-3-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FNO3P/c1-3-27-29(26,28-4-2)15-20-22(16-11-13-18(24)14-12-16)19-7-5-6-8-21(19)25-23(20)17-9-10-17/h5-8,11-14,17H,3-4,9-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWMNVRSHCBONS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FNO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141455 |
Source
|
Record name | Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154057-57-5 |
Source
|
Record name | Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154057-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401141455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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